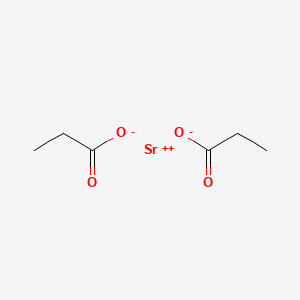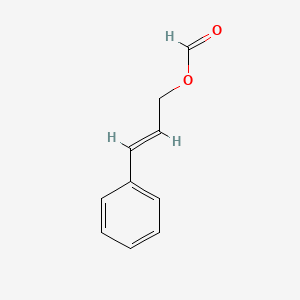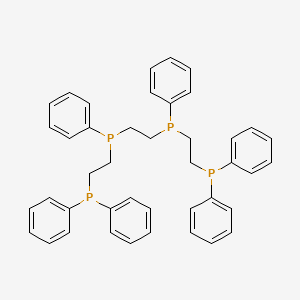
Cyclopentyllithium
Vue d'ensemble
Description
Cyclopentyllithium is an organolithium compound with the molecular formula C₅H₉Li. It is a highly reactive species commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. The compound is known for its utility in various chemical reactions due to its strong nucleophilic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentyllithium can be synthesized through the reaction of cyclopentyl chloride with lithium metal in anhydrous conditions. The reaction typically takes place in a hydrocarbon solvent such as hexane or toluene. The general reaction is as follows: [ \text{C}_5\text{H}_9\text{Cl} + 2\text{Li} \rightarrow \text{C}_5\text{H}_9\text{Li} + \text{LiCl} ]
Industrial Production Methods: In an industrial setting, this compound is produced using a similar method but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and stability of the product. The use of advanced purification techniques, such as distillation under reduced pressure, helps in obtaining high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentyllithium undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in alkyl halides to form new carbon-carbon bonds.
Deprotonation Reactions: It can deprotonate weak acids to form corresponding lithium salts.
Common Reagents and Conditions:
Solvents: Hydrocarbon solvents like hexane and toluene are commonly used.
Temperature: Reactions are typically carried out at low temperatures to control the reactivity of this compound.
Reagents: Common reagents include carbonyl compounds, alkyl halides, and weak acids.
Major Products:
Alcohols: Formed from the reaction with carbonyl compounds.
New Carbon-Carbon Bonds: Formed from substitution reactions with alkyl halides.
Lithium Salts: Formed from deprotonation reactions.
Applications De Recherche Scientifique
Cyclopentyllithium has a wide range of applications in scientific research:
Organic Synthesis: Used in the formation of complex organic molecules.
Pharmaceuticals: Employed in the synthesis of drug intermediates.
Material Science: Utilized in the preparation of advanced materials with specific properties.
Catalysis: Acts as a catalyst in various chemical reactions.
Mécanisme D'action
Cyclopentyllithium exerts its effects through its strong nucleophilic properties. It readily donates its electron pair to electrophilic centers in various substrates, facilitating the formation of new chemical bonds. The compound primarily targets carbonyl groups, halides, and acidic protons, leading to the formation of alcohols, new carbon-carbon bonds, and lithium salts, respectively.
Comparaison Avec Des Composés Similaires
- Methyllithium
- Butyllithium
- Phenyllithium
Comparison: Cyclopentyllithium is unique due to its cyclic structure, which imparts different reactivity compared to linear organolithium compounds like methyllithium and butyllithium. The cyclic structure provides steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions. Additionally, this compound’s ability to form stable complexes with solvents like tetrahydrofuran distinguishes it from other organolithium compounds.
Propriétés
IUPAC Name |
lithium;cyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9.Li/c1-2-4-5-3-1;/h1H,2-5H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQEMUADSVZEVNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1CC[CH-]C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Li | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512233 | |
| Record name | Lithium cyclopentanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23473-12-3 | |
| Record name | Lithium cyclopentanide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-naphth[1,2-d]imidazole](/img/structure/B3369389.png)











